molecular formula C20H16N2O B11829678 2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one CAS No. 62376-91-4

2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Cat. No.: B11829678
CAS No.: 62376-91-4
M. Wt: 300.4 g/mol
InChI Key: RGBHBBHZDLAXJF-UHFFFAOYSA-N
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Description

2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under specific conditions. A common synthetic route might include:

    Starting Materials: 2-naphthylamine, 2,8-dimethylbenzaldehyde, and an appropriate oxidizing agent.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions for several hours.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    2,8-Dimethylquinazolin-4(3H)-one: Lacks the naphthyl group.

    3-(Naphthalen-2-yl)quinazolin-4(3H)-one: Lacks the dimethyl groups.

    2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one: Has only one methyl group.

Uniqueness

2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is unique due to the presence of both dimethyl and naphthyl groups, which might confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

62376-91-4

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2,8-dimethyl-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C20H16N2O/c1-13-6-5-9-18-19(13)21-14(2)22(20(18)23)17-11-10-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3

InChI Key

RGBHBBHZDLAXJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C(=N2)C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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